Synthesis route for 5-methyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazole
Synthesis route for 5-methyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazole
Executive Summary
This technical guide details the synthesis of 5-methyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazole , a privileged scaffold in medicinal chemistry often utilized in the development of kinase inhibitors (e.g., p38 MAP kinase inhibitors) and COX-2 inhibitors.
The selected route employs a classical yet robust two-step Knorr Pyrazole Synthesis . This approach is preferred over dipolar cycloadditions or multicomponent couplings due to its scalability, cost-effectiveness, and the high commercial availability of the acetophenone precursor. The protocol involves the Claisen condensation of 3'-(trifluoromethyl)acetophenone with an acetylating agent, followed by cyclocondensation with hydrazine.
Retrosynthetic Analysis
To design the most efficient forward synthesis, we disconnect the pyrazole ring at the
Strategic Disconnection
-
Target: 5-Methyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazole.
-
Primary Disconnection: Retro-Knorr cyclization leads to Hydrazine and a
-diketone . -
Secondary Disconnection: The
-diketone (1-[3-(trifluoromethyl)phenyl]butane-1,3-dione) is disconnected via a Retro-Claisen condensation to 3'-(trifluoromethyl)acetophenone and Ethyl Acetate .
Caption: Retrosynthetic breakdown showing the disconnection to commercially available acetophenone and ester precursors.
Step 1: Synthesis of the -Diketone Intermediate
Reaction: Claisen Condensation Objective: Synthesize 1-[3-(trifluoromethyl)phenyl]butane-1,3-dione.
The transformation requires the generation of a ketone enolate followed by acylation. While Sodium Ethoxide (NaOEt) is traditional, Sodium Hydride (NaH) is recommended here for cleaner conversion and higher yields with electron-deficient aromatic rings.
Reagents & Materials
| Reagent | Role | Equivalents | Notes |
| 3'-(Trifluoromethyl)acetophenone | Substrate | 1.0 eq | Limiting reagent.[2] |
| Ethyl Acetate | Reagent/Solvent | 3.0 - 5.0 eq | Excess serves as co-solvent. |
| Sodium Hydride (60% in oil) | Base | 1.2 - 1.5 eq | Must be washed free of oil or used with care. |
| THF (Anhydrous) | Solvent | N/A | Essential to prevent NaH quenching. |
| HCl (1N) | Quench | Excess | For neutralization. |
Detailed Protocol
-
Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Base Activation: Charge NaH (60% dispersion, 1.5 eq) into the flask. Optional: Wash with dry hexane to remove mineral oil if high purity is required immediately, though not strictly necessary for this step. Suspend the NaH in anhydrous THF (10 mL/g of substrate).
-
Enolization: Cool the suspension to 0°C. Add 3'-(trifluoromethyl)acetophenone (1.0 eq) dropwise over 15 minutes. Hydrogen gas evolution will be observed. Stir at 0°C for 30 minutes to ensure complete enolate formation.
-
Acylation: Add Ethyl Acetate (3.0 eq) dropwise.
-
Note: Ethyl acetate is used in excess to drive the equilibrium and prevent self-condensation of the ketone.
-
-
Reaction: Allow the mixture to warm to room temperature, then heat to reflux (approx. 66°C) for 3–4 hours.
-
Monitoring: Monitor by TLC (Hexane:EtOAc 4:1). The starting acetophenone spot should disappear.
-
-
Workup: Cool the reaction to 0°C. Carefully quench with 1N HCl until pH ~2–3. The mixture will separate.[3][4] Extract with Ethyl Acetate (3x).
-
Isolation: Wash combined organics with brine, dry over anhydrous
, and concentrate in vacuo. -
Result: The crude product is typically a yellow/orange oil or low-melting solid, sufficient for the next step without rigorous purification.
Step 2: Knorr Pyrazole Cyclization
Reaction: Paal-Knorr Condensation Objective: Cyclization of the 1,3-diketone with hydrazine to form the pyrazole ring.
Mechanistic Insight & Tautomerism
The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular nucleophilic attack on the remaining carbonyl.
Critical Note on Regiochemistry:
Because we are using Hydrazine (
Caption: Stepwise mechanism from diketone to aromatic heterocycle.
Reagents & Materials
| Reagent | Role | Equivalents | Notes |
| Crude | Substrate | 1.0 eq | From Step 1. |
| Hydrazine Hydrate (50-80%) | Reagent | 1.2 - 1.5 eq | Toxic/Corrosive. Handle in fume hood. |
| Ethanol (Absolute) | Solvent | N/A | Protic solvent promotes proton transfer. |
Detailed Protocol
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Dissolution: Dissolve the crude 1-[3-(trifluoromethyl)phenyl]butane-1,3-dione (1.0 eq) in Ethanol (10 mL/g).
-
Addition: Add Hydrazine Hydrate (1.2 eq) dropwise at room temperature.
-
Exotherm Warning: The reaction is slightly exothermic.
-
-
Reflux: Heat the mixture to reflux (78°C) for 2–3 hours.
-
Monitoring: Check TLC (usually 1:1 EtOAc/Hexane). The diketone spot will vanish, replaced by a more polar, UV-active spot (the pyrazole).
-
Workup:
-
Concentrate the ethanol solution to approx. 20% of its original volume.
-
Pour the residue into ice-cold water (50 mL/g).
-
The product should precipitate as a white to off-white solid.
-
-
Purification: Filter the solid. Recrystallize from Ethanol/Water (1:1) or Hexane/EtOAc if necessary.
Analytical Characterization
To validate the synthesis, the following spectral data is expected.
1H NMR (DMSO-d6, 400 MHz)
- 12.8 - 13.2 ppm (br s, 1H): Pyrazole NH (broad due to exchange).
- 8.0 - 7.6 ppm (m, 4H): Aromatic protons of the 3-(trifluoromethyl)phenyl ring. Look for the specific splitting pattern of a meta-substituted benzene.
- 6.5 - 6.6 ppm (s, 1H): The pyrazole C4-H proton. This is the diagnostic singlet for the pyrazole ring formation.
- 2.3 ppm (s, 3H): Methyl group at the C5 position.
19F NMR[5]
-
-62.0 to -63.0 ppm (s, 3F): Diagnostic signal for the
group attached to the aromatic ring.
Mass Spectrometry (ESI+)
-
Calculated MW: 226.19 g/mol
-
Observed [M+H]+: 227.2 m/z
Safety & Compliance (E-E-A-T)
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Hydrazine Hydrate: A known carcinogen and highly toxic. Use double-gloving (Nitrile) and work strictly inside a fume hood. Neutralize waste with dilute hypochlorite (bleach) solution before disposal.
-
Sodium Hydride: Pyrophoric. Reacts violently with water releasing hydrogen gas. Quench all equipment with isopropanol before introducing water during cleanup.
-
Trifluoromethyl Group: While the
group is stable, combustion of fluorinated compounds can release HF. Ensure proper waste segregation (Halogenated Waste).
References
-
Knorr Pyrazole Synthesis (General Mechanism)
- Knorr, L. (1883). "Einwirkung von Acetessigester auf Phenylhydrazin". Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.
-
Source:
-
Synthesis of Trifluoromethyl-substituted 1,3-diketones
- Sloop, J. C., et al. (2006). "Synthesis of fluorinated diketones and pyrazoles". Journal of Fluorine Chemistry, 127(10), 1359-1363.
-
Source:
-
Regioselectivity in Pyrazole Synthesis
- Fustero, S., et al. (2008). "Regioselective Synthesis of 5-Trifluoromethylpyrazoles". Organic Letters, 10(4), 605–608.
-
Source:
-
Celecoxib (Structural Analog)
- Penning, T. D., et al. (1997). "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (celecoxib)". Journal of Medicinal Chemistry, 40(9), 1347–1365.
-
Source:
Sources
- 1. Pyrazole synthesis [organic-chemistry.org]
- 2. TW201835036A - Method for preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol - Google Patents [patents.google.com]
- 3. WO2002050009A1 - Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one - Google Patents [patents.google.com]
- 4. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
